molecular formula C12H16ClNO4S B2973524 tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate CAS No. 1269071-52-4

tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate

Cat. No.: B2973524
CAS No.: 1269071-52-4
M. Wt: 305.77
InChI Key: IPKPYHIHJKGWIM-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate (CAS: 269747-25-3) is a carbamate derivative featuring a chlorosulfonyl (–SO₂Cl) group at the para-position of a benzyl-substituted phenyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . Its chlorosulfonyl group is highly reactive, enabling sulfonamide bond formation, a critical step in drug design and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-chlorosulfonylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKPYHIHJKGWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269071-52-4
Record name tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate
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Preparation Methods

The synthesis of tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)benzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

tert-Butyl N-{[4-(Sulfamoylmethyl)phenyl]methyl}carbamate (CAS: 2680803-38-5)
  • Structural Difference : Replaces the chlorosulfonyl (–SO₂Cl) group with a sulfamoyl (–SO₂NH₂) group.
  • Impact :
    • Reactivity : The sulfamoyl group is less electrophilic than chlorosulfonyl, reducing reactivity toward nucleophiles but enabling hydrogen bonding .
    • Applications : Suitable for synthesizing sulfonamides without requiring additional deprotection steps.
tert-Butyl (4-((2-Chloroacetamido)methyl)phenyl)carbamate (CAS: 123252-15-3)
  • Structural Difference : Features a chloroacetamido (–NHCOCH₂Cl) substituent instead of chlorosulfonyl.
  • Impact :
    • Reactivity : The chloroacetamido group undergoes alkylation or nucleophilic substitution, useful in cross-coupling reactions .
    • Stability : Less prone to hydrolysis compared to chlorosulfonyl derivatives.

Substitution Patterns on the Aromatic Ring

tert-Butyl (4-Bromo-2-fluoro-3-methoxyphenyl)methylcarbamate (41ε)
  • Structural Difference : Contains bromo, fluoro, and methoxy substituents at ortho and meta positions.
  • Impact :
    • Electronic Effects : Electron-withdrawing groups (Br, F) enhance electrophilic substitution reactivity, while methoxy (–OCH₃) donates electrons, creating regioselective reaction sites .
    • Steric Effects : Bulkier substituents reduce accessibility to the carbamate group.
tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42e)
  • Structural Difference : Incorporates a methylthiazole ring at the para-position.
  • Impact :
    • Bioactivity : The thiazole moiety enhances binding to biological targets (e.g., kinase inhibitors) .
    • Solubility : Increased hydrophilicity compared to purely aromatic analogs.

Physicochemical Properties

Property Target Compound (CAS 269747-25-3) tert-Butyl N-{[4-(Sulfamoylmethyl)phenyl]methyl}carbamate (CAS 2680803-38-5)
Molecular Formula C₁₂H₁₆ClNO₄S C₁₃H₂₀N₂O₄S
Molecular Weight 317.78 g/mol 300.38 g/mol
Key Functional Group –SO₂Cl –SO₂NH₂
Stability Hydrolysis-prone in humid conditions More stable due to reduced electrophilicity

Biological Activity

Chemical Structure and Properties
tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate, with the CAS number 269747-25-3, is a compound characterized by a tert-butyl group linked to a carbamate moiety and a phenyl ring substituted with a chlorosulfonyl group. Its molecular formula is C₁₁H₁₄ClNO₄S, with a molecular weight of 291.75 g/mol. The unique features of this compound stem from the chlorosulfonyl substitution, which may influence its biological interactions and reactivity in various applications, particularly in medicinal chemistry and materials science .

The biological activity of this compound has not been extensively documented in literature; however, its structural components suggest potential interactions with biological targets. The presence of the chlorosulfonyl group may enhance its electrophilic character, allowing it to participate in nucleophilic substitutions or reactions with biological macromolecules such as proteins and nucleic acids.

Potential Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Enzyme Inhibition : Compounds containing carbamate moieties are often evaluated for their ability to inhibit enzymes like acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases .
  • Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, possibly through the inhibition of cytokine release .

Case Studies

  • In vitro Studies : A study highlighted the protective effects of related compounds on astrocytes against amyloid beta-induced toxicity. This suggests that this compound might similarly protect neuronal cells from oxidative stress and inflammation associated with neurodegenerative conditions .
  • Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that modifications on the phenyl ring can significantly impact the potency of related compounds. For instance, variations in substituents on the phenyl ring have been correlated with changes in inhibitory activity against target enzymes .

Comparative Analysis

The following table summarizes the biological activities of selected related compounds:

Compound NameBiological ActivityIC50 (μM)Notes
M4β-secretase inhibitor100Moderate protective effect against Aβ-induced toxicity
Compound 3Acetylcholinesterase inhibitor0.0078 ± 0.0005High potency in inhibiting enzyme activity
Compound 5Anti-inflammatory0.425 ± 0.061Significant reduction of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via carbamate formation using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF. For example, coupling reactions between tert-butyl carbamate intermediates and chlorosulfonyl-containing aryl groups under anhydrous conditions yield the target compound .
  • Purification : Flash chromatography on silica gel (eluting with gradients of ethyl acetate/hexane) is effective for isolating the product. Confirm purity via HPLC (retention time analysis) and NMR (integration of tert-butyl protons at ~1.3 ppm) .

Q. How should researchers characterize this compound’s stability under laboratory conditions?

  • Stability Analysis : The compound is stable at room temperature in inert atmospheres but decomposes in the presence of strong acids/bases or oxidizing agents. Monitor degradation via TLC or HPLC, observing byproducts such as sulfonic acid derivatives .
  • Storage : Store in airtight containers under nitrogen at 2–8°C, away from moisture. Conduct periodic NMR checks (e.g., disappearance of tert-butyl signals indicates decomposition) .

Q. What spectroscopic techniques are critical for confirming its structure?

  • NMR : Use 1^1H and 13^{13}C NMR to identify the tert-butyl group (δ 1.3 ppm for 1^1H; δ 28–30 ppm for carbamate carbons). The chlorosulfonyl group’s electron-withdrawing effect deshields adjacent aromatic protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 320.07 for C12_{12}H16_{16}ClNO4_4S) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Use SHELX software for structure refinement. The tert-butyl group’s steric bulk often leads to torsional strain in the carbamate linkage, visible in the crystal lattice .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O and O–H···O bonds) to explain packing patterns. For example, hydrogen-bonded 2D networks may form parallel to the (100) plane .

Q. What computational methods predict reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • DFT Modeling : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., sulfur in –SO2_2Cl is highly reactive). Compare with experimental kinetic data (e.g., SN2^2 displacement by amines) .
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to explain accelerated reaction rates .

Q. How can researchers address contradictions in reported synthetic yields (e.g., >100% yields)?

  • Error Analysis : High yields (e.g., 132% in ) may arise from incomplete solvent removal, residual DMF, or co-elution of byproducts during chromatography. Validate via gravimetric analysis and 19^{19}F NMR (if fluorinated reagents are used).
  • Replication : Reproduce reactions under strictly anhydrous conditions and quantify yields via calibrated HPLC .

Q. What strategies mitigate hazards during scale-up synthesis?

  • Safety Protocols : Use Schlenk lines for moisture-sensitive steps. Monitor exothermic reactions (e.g., sulfonation) with in-situ IR to detect SO2_2 release. Employ scrubbers for toxic gas neutralization .
  • Engineering Controls : Implement continuous flow reactors to minimize exposure to chlorosulfonyl intermediates, reducing decomposition risks .

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